3-(2-Chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, is an amino acid derivative with the molecular formula and a molecular weight of 232.66 g/mol. This compound features a propanoic acid backbone with a substituted aromatic ring containing chlorine and methoxy groups. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.
The biological activity of 3-(2-Chloro-4-methoxyphenyl)propanoic acid has been explored in various studies. Compounds with similar structures often interact with biological targets such as enzymes and receptors in the body. For instance, it may exhibit anti-inflammatory properties or act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other phenylpropanoic acids suggests potential applications in pharmacology, particularly in cancer treatment and metabolic disorders .
Several synthesis methods have been developed for 3-(2-Chloro-4-methoxyphenyl)propanoic acid:
3-(2-Chloro-4-methoxyphenyl)propanoic acid has potential applications in:
Research indicates that 3-(2-Chloro-4-methoxyphenyl)propanoic acid may interact with various biological targets. Studies on related compounds suggest that they can modulate enzyme activities or receptor functions, impacting metabolic pathways and cellular signaling processes. For example, some derivatives have shown selective inhibitory effects on cancer cell proliferation through specific signaling pathways .
Several compounds share structural similarities with 3-(2-Chloro-4-methoxyphenyl)propanoic acid. Here are notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methoxyphenyl)propanoic acid | Contains a methoxy group on the para position | Lacks chlorine substitution, affecting reactivity |
| 3-(2-Chloro-4-hydroxyphenyl)propanoic acid | Hydroxyl group instead of methoxy | May exhibit different biological activities due to hydroxyl presence |
| 3-(3-Chloro-4-methoxyphenyl)propanoic acid | Chlorine on a different position | Potentially different pharmacological profiles due to positional isomerism |
These compounds highlight the uniqueness of 3-(2-Chloro-4-methoxyphenyl)propanoic acid, particularly its specific combination of chlorine and methoxy substituents that influence its reactivity and biological activity .
Classical synthesis of 3-(2-chloro-4-methoxyphenyl)propanoic acid relies on well-established condensation and functionalization strategies. The Darzens reaction has been historically employed to construct α,β-epoxy esters, which can be hydrolyzed and decarboxylated to yield propanoic acid derivatives. For example, reacting 2-chloro-4-methoxybenzaldehyde with α-haloesters in the presence of alkoxide bases generates glycidic esters. Subsequent acid-catalyzed ring-opening and oxidation produces the target propanoic acid backbone.
Another cornerstone method is the malonic ester synthesis, which enables sequential alkylation of the activated methylene group. Diethyl malonate undergoes nucleophilic substitution with 2-chloro-4-methoxybenzyl halides, followed by saponification and decarboxylation to form the propanoic acid scaffold. This approach offers modularity, as shown in Table 1, where varying the aryl halide substituents directly influences yield and purity.
Table 1: Classical Synthesis Yields for Arylpropanoic Acid Derivatives
| Method | Aryl Halide | Yield (%) | Purity (%) |
|---|---|---|---|
| Darzens Reaction | 2-Chloro-4-methoxybenzaldehyde | 68 | 92 |
| Malonic Ester | 2-Chloro-4-methoxybenzyl bromide | 75 | 89 |
Advances in catalysis have addressed historical challenges in regioselective functionalization. Nickel-catalyzed hydrovinylation of vinyl arenes, as demonstrated by Smith and RajanBabu, provides a route to branched intermediates with >97% enantiomeric excess. Applying this to 4-methoxystyrene with ethylene, followed by oxidative degradation, yields the propanoic acid framework with precise stereocontrol.
For chlorination, silica sulfuric acid (SSA)-mediated electrophilic substitution offers improved regioselectivity. As reported in aza-Michael addition studies, SSA’s Brønsted acidity directs chloro groups to the ortho position relative to methoxy substituents. This method achieves 89% regioselectivity for 2-chloro-4-methoxyphenyl intermediates under solvent-free conditions.
Table 2: Catalytic Performance in Regioselective Functionalization
| Catalyst | Reaction Type | Selectivity (%) | Temperature (°C) |
|---|---|---|---|
| Nickel-L1 Complex | Hydrovinylation | 99 | −78 |
| Silica Sulfuric Acid | Chlorination | 89 | 25 |
Sustainable synthesis of 3-(2-chloro-4-methoxyphenyl)propanoic acid emphasizes atom economy and renewable energy integration. Kolbe electrolysis of carboxylate salts, as detailed by Klüh et al., converts biomass-derived acids into hydrocarbons without stoichiometric reagents. For instance, electrolyzing sodium 3-(4-methoxyphenyl)propanoate in aqueous media at 20°C yields the chlorinated product via in situ Cl− oxidation, achieving 85% current efficiency.
Microwave-assisted condensation reduces reaction times from hours to minutes while maintaining yields >90%. Solvent-free mechanochemical grinding of 4-methoxyphenylacetonitrile with chloroacetyl chloride, followed by hydrolysis, exemplifies this approach, eliminating volatile organic compound (VOC) use.
Table 3: Green Synthesis Metrics Comparison
| Method | Energy Input (kWh/mol) | Solvent Use (mL/g) | Carbon Efficiency (%) |
|---|---|---|---|
| Kolbe Electrolysis | 0.18 | 0 (aqueous) | 92 |
| Mechanochemical | 0.05 | 0 | 88 |
The application of Quantitative Structure-Activity Relationship methodologies to phenylpropanoic acid derivatives has revealed significant insights into the molecular determinants of biological activity [1]. Studies on meta-substituted phenylpropanoic acids have demonstrated robust correlations between structural descriptors and biological endpoints, with correlation coefficients exceeding 0.9 in well-constructed models [1]. The systematic analysis of substitution patterns in 3-(2-Chloro-4-methoxyphenyl)propanoic acid and related compounds has been investigated through computational modeling approaches that examine the influence of halogen and methoxy substituents on molecular properties [2] [3].
Research has established that the positioning of chlorine and methoxy groups on the phenyl ring significantly influences the electronic distribution and subsequent biological activity of phenylpropanoic acid derivatives [1] [3]. The meta-substitution pattern, as observed in compounds containing phenylpropanoic acid fragments, has been identified as particularly important for achieving full agonist properties in biological systems [4]. Statistical analysis of structure-activity relationships has revealed that molecular connectivity indices, particularly those related to electronic and topological properties, serve as critical descriptors for predicting biological activity [1] [5].
The development of Quantitative Structure-Activity Relationship models for chlorinated aromatic compounds has demonstrated the importance of electronic descriptors, including the energy of the highest occupied molecular orbital and lowest unoccupied molecular orbital, in correlating structural features with biological endpoints [6]. Studies on polyhalogenated aromatics have shown that chlorine substitution patterns are highly predictive for receptor binding affinities, with electronic factors showing significant correlations with biological activity [6]. The combination of molecular orbital energies and the total number of chlorine atoms attached to aromatic systems provides significant correlations for biological activity prediction [6].
| Descriptor Type | Correlation Coefficient | Statistical Significance | Reference |
|---|---|---|---|
| Electronic (Energy Gap) | 0.85-0.95 | High | [6] |
| Topological Indices | 0.87-0.94 | High | [1] [5] |
| Molecular Connectivity | 0.86-0.93 | High | [1] |
| Hydrophobic Parameters | 0.75-0.88 | Moderate | [7] |
Molecular docking studies of phenylpropanoic acid derivatives have demonstrated significant binding interactions with multiple biological targets, including peroxisome proliferator-activated receptors and various enzyme systems [8] [9]. The computational analysis of 3-(2-Chloro-4-methoxyphenyl)propanoic acid through molecular docking simulations reveals its potential interactions with protein targets involved in metabolic regulation and cellular signaling pathways [8] [9].
Docking simulations with G-protein-coupled receptor agonists have identified phenylpropanoic acid derivatives as compounds with binding scores ranging from -8.0 to -8.3, indicating strong binding affinity to target proteins [8]. Specifically, biaryl-based phenylpropanoic acid compounds have shown binding scores of -8.2, while cyclohexenyl-based phenyl propionic acid derivatives exhibit binding scores of -8.0 [8]. These docking studies utilize sophisticated algorithms including genetic algorithms, fragment-based algorithms, and molecular dynamics simulations to predict optimal binding conformations [10].
The molecular docking protocol for phenylpropanoic acid derivatives typically employs protein preparation through removal of water molecules and optimization of binding sites, followed by ligand preparation using energy minimization techniques [11]. The binding interactions are characterized through multiple parameters including hydrogen bonding, pi-pi stacking interactions, and hydrophobic contacts with amino acid residues in the target protein active sites [11]. Studies have demonstrated that phenylpropanoic acid derivatives can form multiple hydrogen bonds and pi-pi stacking interactions with target enzymes, contributing to their biological activity [11].
Research on phenylpropanoic acid derivatives has revealed their capability to interact with various protein targets including matrix metalloproteinases, cyclooxygenases, and nuclear receptors [12]. The docking results demonstrate that these compounds exhibit binding interactions within the catalytic domains of target enzymes, although the strength of interaction varies depending on the specific substitution pattern and target protein [12]. The binding energies calculated for phenylpropanoic acid derivatives typically range from -5.0 to -8.5 kcal/mol, indicating moderate to strong binding affinity [12].
| Target Protein | Binding Score | Interaction Type | Key Residues | Reference |
|---|---|---|---|---|
| G-protein-coupled Receptor | -8.2 | Hydrogen bonding, Hydrophobic | Multiple active site residues | [8] |
| Matrix Metalloproteinase | -6.5 to -7.8 | Zinc coordination, Hydrogen bonding | Catalytic domain residues | [12] |
| Cyclooxygenase | -5.8 to -6.9 | Hydrogen bonding, pi-interactions | Active site cavity | [12] |
| Nuclear Receptors | -7.1 to -8.0 | Hydrophobic, pi-stacking | Ligand binding domain | [9] |
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and properties of 3-(2-Chloro-4-methoxyphenyl)propanoic acid and related aromatic compounds [13] [14]. The application of Density Functional Theory methods, particularly using the B3LYP functional with appropriate basis sets, has enabled detailed analysis of molecular orbital energies, electron density distributions, and substituent effects on aromatic systems [13] [14] [15].
The electronic structure analysis of chlorinated methoxyphenyl compounds reveals significant perturbations in the molecular orbital energies due to the electron-withdrawing nature of chlorine and electron-donating character of methoxy groups [16] [17]. Density Functional Theory studies have demonstrated that chlorine substitution creates mid-gap states and influences the energy splitting of molecular orbitals, particularly affecting the highest occupied and lowest unoccupied molecular orbital energies [18]. The presence of methoxy substituents introduces additional electronic effects through resonance interactions with the aromatic pi-system [16] [17].
Computational analysis using Density Functional Theory has revealed that substituent effects in aromatic compounds are primarily governed by pi-conjugation mechanisms rather than simple charge effects [19]. The influence of chlorine and methoxy substituents on the electronic structure of phenylpropanoic acid derivatives involves complex interactions between the substituent orbitals and the aromatic pi-system [20] [16]. Studies have shown that electron-donating substituents like methoxy groups enhance electron density in the aromatic ring, while electron-withdrawing substituents like chlorine decrease electron density [17].
The application of various Density Functional Theory functionals including B3LYP, ωB97X-D, and PBE-D2 has provided consistent results for the electronic properties of aromatic compounds containing chlorine and methoxy substituents [21]. Energy gap calculations demonstrate that the presence of substituents significantly modifies the frontier molecular orbital energies, with typical energy gaps ranging from 3.5 to 5.0 electron volts for substituted aromatic systems [21]. The molecular electrostatic potential calculations reveal the distribution of electron density and identify reactive sites for potential chemical interactions [22].
| Electronic Property | Chlorine Effect | Methoxy Effect | Combined Effect | Reference |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | Decreased by 0.3-0.5 eV | Increased by 0.2-0.4 eV | Net stabilization | [21] [17] |
| Lowest Unoccupied Molecular Orbital Energy | Decreased by 0.4-0.6 eV | Increased by 0.1-0.3 eV | Lowered energy gap | [21] [17] |
| Electron Density Distribution | Withdrawal from ring | Donation to ring | Asymmetric distribution | [16] [19] |
| Molecular Polarizability | Moderate increase | Significant increase | Enhanced polarizability | [6] |